(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a trifluoromethyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethyl)benzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Industry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor or activator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- Trifluoromethyl-containing ketimines
- 1,2,4-Triazole-containing scaffolds
Uniqueness
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to its chiral center and the combination of functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H8ClF3N2 |
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Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m1/s1 |
InChI Key |
RAAOTQGWUHZSDB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC#N)N)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)C(F)(F)F |
Origin of Product |
United States |
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